4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine
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Overview
Description
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is a chemical compound with the molecular formula C12H13FN2O3 and a molecular weight of 252.25 g/mol . This compound is characterized by the presence of a morpholine ring attached to a phenyl group substituted with a fluoro and a nitroethenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine typically involves the reaction of 2-fluoro-4-(2-nitroethenyl)benzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmorpholine derivatives.
Scientific Research Applications
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitro and fluoro groups.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Fluoro-4-(2-nitrovinyl)phenyl]morpholine
- 4-[2-Fluoro-4-(2-nitroethyl)phenyl]morpholine
- 4-[2-Fluoro-4-(2-nitropropyl)phenyl]morpholine
Uniqueness
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is unique due to the presence of both fluoro and nitroethenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
4-[2-fluoro-4-[(E)-2-nitroethenyl]phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESJIJTXIRIBKU-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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